molecular formula C52H60O8Si B12677234 (Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone) CAS No. 94237-10-2

(Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone)

Cat. No.: B12677234
CAS No.: 94237-10-2
M. Wt: 841.1 g/mol
InChI Key: BRJVGTLSPCNXLK-UHFFFAOYSA-N
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Description

The compound "(Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone)" features a central silicon atom (silanetetrayl core) bonded to four identical substituents. Each substituent consists of an oxycyclohexylidene group linked to a phenylmethanone moiety. This structure confers unique steric, electronic, and solubility properties, making it relevant for advanced material applications, such as polymer crosslinking agents or precursors for silicon-based nanomaterials.

Properties

CAS No.

94237-10-2

Molecular Formula

C52H60O8Si

Molecular Weight

841.1 g/mol

IUPAC Name

tetrakis(1-benzoylcyclohexyl) silicate

InChI

InChI=1S/C52H60O8Si/c53-45(41-25-9-1-10-26-41)49(33-17-5-18-34-49)57-61(58-50(35-19-6-20-36-50)46(54)42-27-11-2-12-28-42,59-51(37-21-7-22-38-51)47(55)43-29-13-3-14-30-43)60-52(39-23-8-24-40-52)48(56)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2

InChI Key

BRJVGTLSPCNXLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O[Si](OC3(CCCCC3)C(=O)C4=CC=CC=C4)(OC5(CCCCC5)C(=O)C6=CC=CC=C6)OC7(CCCCC7)C(=O)C8=CC=CC=C8

Origin of Product

United States

Comparison with Similar Compounds

Tetrakis[3-{6-[4-(4-cyanophenylazo)phenoxy]hexanoyloxy}propyl]silane (Compound 2, )

  • Structure: Silicon core with four arms containing cyanophenylazo chromophores, hexanoyloxypropyl chains, and terminal phenoxy groups.
  • Synthesis: Reacts tetrakis[3-(6-iodohexanoyloxy)propyl]silane with 4-(4-hydroxyphenylazo)benzonitrile under basic conditions (K₂CO₃, 90°C, 48 h) .
  • Key Differences: Substituents: Cyanophenylazo groups in Compound 2 vs. oxycyclohexylidene-phenylmethanone in the target compound. Functionality: Compound 2 has photoactive azo groups, enabling applications in liquid crystals or optical switches, whereas the target compound’s cyclohexylidene groups enhance thermal stability .

(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) ()

  • Structure: Aromatic diamine core with two phenylmethanone groups.
  • Applications: Intermediate for organic semiconductors and conjugated polymers due to electron-deficient ketones and amino groups facilitating charge transport .
  • Key Differences: Core Element: Carbon-based aromatic system vs. silicon-centered tetrahedral geometry in the target compound. Electronic Properties: The amino groups in ’s compound enhance n-type semiconductor behavior, whereas the target compound’s silane core may enable tunable dielectric properties .

Physical and Chemical Properties

Property Target Compound Compound 2 () (4,6-Diamino)bis(phenylmethanone) ()
Molecular Weight ~1,200–1,400 g/mol (estimated) 1,173 g/mol (reported) 352.4 g/mol (reported)
Solubility Likely moderate in THF, DCM Soluble in EMK, THF Soluble in DMF, DMSO
Thermal Stability High (due to cyclohexylidene rigidity) Moderate (azo groups may degrade) Moderate (aromatic stability)
Key Functional Groups Oxycyclohexylidene, phenylmethanone Cyanophenylazo, aliphatic chains Phenylmethanone, amino groups

Biological Activity

(Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone), with the CAS number 94237-10-2, is a silane-based compound notable for its complex structure and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data tables.

  • Molecular Formula : C52_{52}H60_{60}O8_8Si
  • Molecular Weight : 841.1 g/mol
  • Structure : The compound features a silanetetrayl core with multiple oxycyclohexylidene and phenylmethanone groups, contributing to its unique properties.

Anticancer Activity

Research indicates that silane compounds can exhibit anticancer properties. For instance, studies on structurally similar silanes have demonstrated:

  • Inhibition of Tumor Growth : Certain silanes have been found to inhibit the proliferation of cancer cells in vitro and in vivo.
  • Mechanisms of Action : Proposed mechanisms include induction of apoptosis and disruption of cell cycle progression.

Antioxidant Properties

Silane compounds often possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related damage:

  • Free Radical Scavenging : Some derivatives have shown effectiveness in scavenging free radicals, thereby protecting cells from oxidative damage.
  • Cellular Protection : These compounds may enhance cellular defense mechanisms against oxidative stress.

Case Studies

While direct case studies on (Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone) are sparse, analogous studies on related compounds provide insights into potential biological activities:

  • Study on Silane Derivatives :
    • Objective : To evaluate the anticancer effects of silane derivatives.
    • Findings : Compounds demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antioxidant Efficacy Research :
    • Objective : Assess the antioxidant properties of phenylmethanone derivatives.
    • Findings : High radical scavenging activity was observed, suggesting potential applications in mitigating oxidative stress.

Data Tables

PropertyValue
CAS Number94237-10-2
Molecular Weight841.1 g/mol
Molecular FormulaC52_{52}H60_{60}O8_8Si
AppearancePowder or liquid
Purity99%
Biological ActivityEvidence
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals effectively

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